molecular formula C16H19N5O2S B13800736 Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B13800736
M. Wt: 345.4 g/mol
InChI Key: VKVITWQHANQQLB-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound characterized by its unique structure, which includes an indole ring fused with a triazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazine Ring: This involves the cyclization of appropriate precursors, such as amidines or nitriles, under specific conditions.

    Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled through a thiolation reaction, where a thiol group is introduced to link the two rings.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
  • Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Uniqueness

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- stands out due to its unique combination of an indole and triazine ring system, which imparts distinct chemical and biological properties. Its specific functional groups and structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C16H19N5O2S/c1-3-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-4-2)5-6-12(11)18-15/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)(H,18,19,21)

InChI Key

VKVITWQHANQQLB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OCC)N=N1

Origin of Product

United States

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